molecular formula C16H31N3O2 B7919345 N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7919345
M. Wt: 297.44 g/mol
InChI Key: HPOQILBCDIDLIW-LOACHALJSA-N
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Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide (hereafter referred to as Compound A) is a structurally complex amide derivative featuring a piperidine ring core modified with an (S)-2-amino-3-methyl-butyryl group and an isopropyl-acetamide substituent. Its molecular formula is C₁₆H₂₉N₃O₂, with a molecular weight of 283.42 g/mol . It is cataloged under CAS numbers such as 1401665-97-1 and is associated with synonyms like AM97673 and KB-56938 .

Compound A is part of a broader class of amides developed for applications in drug discovery, particularly targeting enzymatic or receptor-mediated pathways. Its synthesis involves coupling chiral amino acids with piperidine derivatives, followed by selective alkylation/acetylation steps .

Properties

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-11(2)15(17)16(21)18-8-6-7-14(9-18)10-19(12(3)4)13(5)20/h11-12,14-15H,6-10,17H2,1-5H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOQILBCDIDLIW-LOACHALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)CN(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the piperidine ring, followed by the introduction of the amino and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

Compound A belongs to a family of piperidine- and pyrrolidine-based amides with variations in:

  • Amino acid side chains (e.g., 2-amino-3-methyl-butyryl vs. 2-aminopropionyl),
  • Ring systems (piperidin-3-ylmethyl vs. pyrrolidin-2-ylmethyl),
  • N-substituents (isopropyl, cyclopropyl, ethyl, methyl).

Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Amino Acid Side Chain N-Substituents Molecular Weight (g/mol) CAS Number
Compound A Piperidin-3-yl (S)-2-Amino-3-methyl-butyryl N-isopropyl 283.42 1401665-97-1
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide Piperidin-4-yl (S)-2-Amino-3-methyl-butyryl N-methyl 269.38 1354008-38-0
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide Piperidin-3-yl (S)-2-Amino-propionyl N-ethyl 255.33 1354024-85-3
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidin-3-yl (S)-2-Amino-3-methyl-butyryl N-isopropyl (R-config) 283.42 1401665-97-1
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide Pyrrolidin-3-yl (S)-2-Amino-3-methyl-butyryl N-isopropyl 269.38 Not available
Key Observations:

Ring System Impact :

  • Piperidine derivatives (e.g., Compound A) generally exhibit higher molecular weights and altered conformational flexibility compared to pyrrolidine analogs .
  • The position of substitution (3-yl vs. 4-yl in piperidine) influences steric hindrance and binding affinity. For example, the 4-ylmethyl analog (269.38 g/mol) has reduced steric bulk compared to Compound A .

Cyclopropyl substituents (e.g., in N-cyclopropyl analogs) introduce rigidity, which may affect target selectivity .

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H20N2OC_{13}H_{20}N_{2}O, with a molecular weight of approximately 224.31 g/mol. The compound features a piperidine ring, which is a common structural motif in many biologically active molecules, and an (S)-2-amino-3-methyl-butyryl group that contributes to its chirality.

Research has identified several mechanisms through which this compound exhibits biological activity:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in neurological pathways. This inhibition may contribute to its potential therapeutic effects in treating conditions such as anxiety and depression.
  • Receptor Binding : Interaction studies indicate that the compound can bind to receptors associated with neurotransmitter systems, modulating various biological pathways related to mood regulation and cognitive function.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated significant reductions in neuronal cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of compounds structurally similar to this compound using the MTT assay. The results demonstrated notable inhibitory effects against various bacterial strains, supporting its application in infectious diseases .

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits enzymes related to neurological pathways
Receptor BindingModulates neurotransmitter receptor activity
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsReduces neuronal cell death in oxidative stress models

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